Azotochelin

Vue d'ensemble

Description

L'Azotocheline est un composé remarquable qui joue un rôle crucial dans le transport et l'homéostasie des ions métalliques. En tant que sidérophore, elle aide les bactéries à acquérir des métaux essentiels, notamment le molybdène (Mo), le vanadium (V) et le tungstène (W), qui existent sous forme d'oxoanions en solutions aqueuses . Explorons plus avant ses propriétés.

Méthodes De Préparation

Voies de synthèse:: La voie de synthèse exacte de l'azotocheline reste insaisissable en raison de sa structure complexe. Sa biosynthèse implique des modifications enzymatiques de molécules précurseurs à l'intérieur de la bactérie.

Production industrielle:: L'azotocheline n'est pas produite industriellement à grande échelle. Son isolement se produit principalement à partir de cultures microbiennes ou par synthèse chimique dans des laboratoires de recherche.

Analyse Des Réactions Chimiques

Complexation with Oxoanions

Azotochelin forms stable 1:1 complexes with molybdate [MoO₄²⁻], tungstate [WO₄²⁻], and vanadate [VO₄³⁻] at circumneutral pH. The apparent stability constants (log Kₐₚₚ) at pH 6.6 are:

| Oxoanion | log Kₐₚₚ | Thermodynamic log K |

|---|---|---|

| Mo(VI) | 7.3 ± 0.4 | 7.6 ± 0.4 |

| V(V) | 8.8 ± 0.4 | – |

| W(VI) | 9.0 ± 0.4 | – |

The Mo complex adopts a slightly distorted octahedral geometry, with two cis-oxo groups and two catecholate oxygen atoms from this compound coordinating the metal center . Below pH 5, polynuclear Mo complexes form, with evidence suggesting a stoichiometry of 6 Mo per 3 this compound ligands (Mo₆L₃) .

Binding to Divalent Cations

This compound demonstrates strong affinity for transition metals, with stability constants determined via potentiometry:

| Metal | Complex Form | log β Value |

|---|---|---|

| Cu(II) | [CuLH₂]⁻ | -12.9 ± 0.1 |

| Zn(II) | [ZnL]³⁻ | -24.1 ± 0.14 |

| [ZnLH₂]⁻ | -17.83 ± 0.09 | |

| Mn(II) | [MnL]³⁻ | -29.0 |

| [MnLH]⁻ | -18.6 ± 0.8 | |

| Co(II) | [CoLH₂]⁻ | -23.0 ± 0.3 |

Cu(II) exhibits the strongest binding, followed by Zn(II), Mn(II), and Co(II). Competitive experiments show Zn(II) displaces Mo(VI) from this compound at pH 6.6 (log KZn/Mo = -1.77), demonstrating pH-dependent metal preference .

pH-Dependent Speciation

The protonation state of this compound critically influences its reactivity:

-

pH > 6 : Dominant 1:1 Mo complex via reaction:

-

pH 3–5 : Polynuclear Mo complexes form, likely involving edge-sharing MoO₆ octahedra .

Electrochemical Behavior

Cyclic voltammetry of the Fe(III)-azotochelin complex reveals an irreversible reduction peak at -660 mV vs Ag/AgCl (-470 mV vs NHE), attributed to Fe(III)/Fe(II) redox activity. Excess ligand induces a -10 mV shift, suggesting weak electronic perturbation from additional this compound binding .

Structural Determinants of Reactivity

The bis-catecholate architecture enables:

-

Bidentate coordination to oxoanions via deprotonated phenolic oxygens

-

Flexibility to accommodate large metal ions (e.g., Mo, W)

-

Proton-sensitive binding sites for pH-dependent speciation

This unique reactivity profile makes this compound valuable for biogeochemical studies of trace metals and potential applications in metal sequestration/separation technologies .

Applications De Recherche Scientifique

Anticancer Properties

Azotochelin has been investigated for its anticancer properties, particularly in the context of drug resistance in cancer therapy. Research has shown that this compound and its analogs can exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Structure-Activity Relationship Assessment

A study focused on the structure-activity relationship of this compound analogs evaluated their efficacy against multiple cancer cell lines, including NCI-H460 (lung cancer) and MCF-7 (breast cancer). The natural this compound demonstrated an IC50 range of 5.8 to 87 μM. Notably, benzylamide analogs showed enhanced potency, with one compound achieving an IC50 of 0.80 ± 0.01 μM against the NCI-H460 cell line .

Table: Cytotoxicity of this compound Analogues

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Natural this compound | Various | 5.8 - 87 |

| Benzylamide Analog 39 | NCI-H460 | 0.80 ± 0.01 |

| Benzylamide Analog (average) | Multiple | <10 |

This research indicates that this compound analogs could serve as promising candidates for further development as anticancer agents.

Metal Complexation

This compound exhibits strong complexation properties with various metals, particularly oxoanions like molybdate, tungstate, and vanadate, as well as divalent cations such as copper and zinc. These properties have implications for both environmental science and biochemistry.

Case Study: Complexation Studies

Research demonstrated that this compound forms stable complexes with molybdate (log K = 7.6 ± 0.4), which could be beneficial for separating and concentrating oxoanions in laboratory and field settings . The ability to bind these metals suggests potential applications in biogeochemistry and remediation strategies.

Table: Stability Constants of this compound Complexes

| Metal Ion | Stability Constant (log K) |

|---|---|

| Molybdate | 7.6 ± 0.4 |

| Tungstate | Variable |

| Vanadate | Variable |

| Copper(II) | -23.0 ± 0.3 |

Agricultural Applications

In agriculture, this compound has been explored for its role in enhancing plant growth through improved iron availability.

Case Study: Hydroponic Cultures

A study investigated the use of this compound as a bioinoculant to supply iron to cucumber plants in hydroponic systems. The results indicated that this compound could effectively enhance iron uptake, thus promoting plant growth . This application highlights the potential for using natural siderophores to improve crop yields in nutrient-deficient soils.

Mécanisme D'action

Azotochelin’s mechanism involves:

Metal Chelation: Binding to metal ions via its catecholate groups.

Transport: Facilitating metal uptake in bacteria.

Comparaison Avec Des Composés Similaires

L'azotocheline se distingue par ses propriétés spécifiques de liaison aux métaux. Des composés similaires comprennent d'autres sidérophores comme l'entérobactine et la ferrichrome.

Activité Biologique

Azotochelin is a siderophore produced by the bacterium Azotobacter vinelandii, which plays a crucial role in iron acquisition and has shown potential biological activities, particularly in cancer treatment and metal ion chelation. This article delves into the biological activity of this compound, highlighting its anticancer properties, interactions with metal ions, and implications for agricultural applications.

Overview of this compound

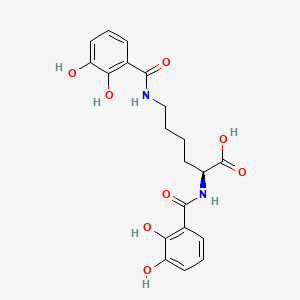

This compound is a catechol-type siderophore that exhibits strong affinity for iron and other metal ions. Its structure consists of a bis-(2,3-dihydroxybenzoyl)-L-lysine backbone, allowing it to effectively sequester iron from the environment, which is vital for bacterial growth and metabolism.

Anticancer Activity

Recent studies have investigated this compound's potential as an anticancer agent. Research focused on its structure-activity relationship (SAR) has revealed promising results:

- Cytotoxicity : Natural this compound demonstrated cytotoxicity against various cancer cell lines, with IC50 values ranging from 5.8 to 87 µM. Notably, modified analogs exhibited enhanced potency, with some benzylamide derivatives showing IC50 values as low as 0.80 ± 0.01 µM against the NCI-H460 cell line .

- Mechanism of Action : The ability of this compound to modulate ATP-binding cassette (ABC) transporters was also explored. Specific analogs were found to inhibit the activity of ABCB1 and ABCG2 transporters, which are associated with multidrug resistance in cancer cells . This suggests that this compound may not only act directly on cancer cells but also influence drug transport mechanisms.

Table 1: Summary of Anticancer Activity of this compound Analogues

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Natural this compound | Various | 5.8 - 87 | Direct cytotoxicity |

| Benzylamide Analog (39) | NCI-H460 | 0.80 ± 0.01 | ABC transporter modulation |

| Phenethylamide Series | NCI-H460 | <10 | Selective cytotoxicity |

Metal Ion Interaction

This compound's role as a chelator extends beyond iron; it has been shown to interact with other metal ions such as zinc and molybdenum:

- Zinc Binding : Studies indicate that this compound has a high affinity for Zn²⁺ ions, which can influence its production under varying nutrient conditions. The presence of zinc significantly enhances the production of this compound during growth under iron-limited conditions .

- Molybdenum Complexation : this compound can form complexes with molybdate ions, suggesting its potential utility in buffering environments rich in molybdenum. This interaction could have implications for agricultural practices where molybdenum is an essential micronutrient .

Table 2: Interaction of this compound with Metal Ions

| Metal Ion | Binding Affinity | Implications |

|---|---|---|

| Iron (Fe³⁺) | High | Essential for bacterial growth |

| Zinc (Zn²⁺) | Moderate to High | Enhances siderophore production |

| Molybdenum (Mo) | Complex formation observed | Potential use in agriculture |

Case Studies and Applications

- Cancer Treatment : A study involving this compound analogs demonstrated their effectiveness against resistant cancer cell lines, indicating potential for development into novel anticancer therapies .

- Agricultural Use : The ability of this compound to enhance nutrient availability in soil by complexing with essential trace elements could improve plant growth and yield in iron-deficient soils .

- Bioremediation : Given its chelation properties, this compound may also play a role in bioremediation efforts by mobilizing heavy metals from contaminated environments .

Propriétés

IUPAC Name |

(2S)-2,6-bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O8/c23-14-8-3-5-11(16(14)25)18(27)21-10-2-1-7-13(20(29)30)22-19(28)12-6-4-9-15(24)17(12)26/h3-6,8-9,13,23-26H,1-2,7,10H2,(H,21,27)(H,22,28)(H,29,30)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPFLOCEYZIIRD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946040 | |

| Record name | N~2~,N~6~-Bis[(2,3-dihydroxyphenyl)(hydroxy)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23369-85-9 | |

| Record name | Azotochelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023369859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~,N~6~-Bis[(2,3-dihydroxyphenyl)(hydroxy)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.